2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole
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Overview
Description
2-({[3-(2,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with thionyl chloride to yield the oxadiazole ring. The final step involves the nucleophilic substitution of the oxadiazole with 5-methyl-1H-1,3-benzodiazole-2-thiol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
2-({[3-(2,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-({[3-(2,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- **2-({[3-(2,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE
- **2-({[3-(2,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,2,4-TRIAZOLE
Uniqueness
The uniqueness of 2-({[3-(2,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole and benzodiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H18N4O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-11-4-6-14-15(8-11)21-19(20-14)27-10-17-22-18(23-26-17)13-9-12(24-2)5-7-16(13)25-3/h4-9H,10H2,1-3H3,(H,20,21) |
InChI Key |
IWHYLBVKVPRJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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